molecular formula C20H25N3O3 B2432493 Bcrp-IN-1

Bcrp-IN-1

Cat. No.: B2432493
M. Wt: 355.4 g/mol
InChI Key: XDVXQQDQFWVCAU-GOPGUHFVSA-N
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Description

BCRP-IN-1 is a chemical compound known for its inhibitory effects on the breast cancer resistance protein. The breast cancer resistance protein is a member of the adenosine triphosphate-binding cassette efflux transporter family. This protein plays a significant role in multidrug resistance in cancer cells by actively transporting a variety of chemotherapeutic agents out of the cells, thereby reducing their efficacy .

Properties

IUPAC Name

(2S,5S,8S)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-10(2)7-16-18-14(13-6-5-12(26-4)8-15(13)22-18)9-17-19(24)21-11(3)20(25)23(16)17/h5-6,8,10-11,16-17,22H,7,9H2,1-4H3,(H,21,24)/t11-,16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVXQQDQFWVCAU-GOPGUHFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(CC3=C(C2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N2[C@@H](CC3=C([C@@H]2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCRP-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

BCRP-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Cancer Treatment Enhancement

Multidrug Resistance Reversal
BCRP is known to confer resistance to multiple anticancer drugs, including topotecan and doxorubicin. Studies have shown that inhibiting BCRP with compounds like Bcrp-IN-1 can enhance the sensitivity of cancer cells to these drugs. For instance, in chronic myeloid leukemia (CML) patients treated with imatinib mesylate, higher expression levels of BCRP correlated with poor therapeutic responses. Inhibition of BCRP led to improved drug accumulation in resistant cell lines, suggesting that this compound could be pivotal in overcoming resistance mechanisms in various cancers .

Case Study: Topotecan Efficacy
In preclinical models, administration of this compound alongside topotecan resulted in significantly increased drug bioavailability and therapeutic efficacy. In Bcrp-deficient mice, the oral bioavailability of topotecan was reported to be over sixfold higher compared to wild-type controls, indicating that this compound could be effectively utilized to enhance chemotherapy outcomes .

Pharmacokinetic Modulation

Improving Drug Bioavailability
BCRP is implicated in limiting the bioavailability of various drugs by mediating their transport across cellular membranes. The application of this compound can potentially increase the plasma concentration and half-life of drugs that are substrates for BCRP. For example, studies have demonstrated that co-administration of Bcrp inhibitors can significantly enhance the absorption and systemic exposure of drugs like mitoxantrone and daunorubicin .

Table 1: Impact of this compound on Drug Bioavailability

DrugEffect on Bioavailability (with this compound)Reference
TopotecanIncreased by >6-fold
MitoxantroneEnhanced absorption
DaunorubicinImproved plasma half-life

Drug Delivery Systems

Targeted Delivery in Cancer Therapy
The ability of this compound to inhibit drug efflux mechanisms opens avenues for developing targeted drug delivery systems that can bypass biological barriers such as the blood-brain barrier (BBB). Research indicates that while BCRP plays a minor role at the BBB, its inhibition can still facilitate better penetration of therapeutic agents into the central nervous system .

Case Study: CNS Drug Delivery
In studies involving CNS-targeted therapies, co-administration of this compound has shown promise in enhancing the delivery of antitumor agents across the BBB. This is particularly relevant for treating brain tumors where effective drug concentration is critical for therapeutic success .

Genetic Polymorphisms and Personalized Medicine

Influence on Drug Response
Genetic variations in the BCRP gene can significantly affect individual responses to chemotherapy. For instance, certain single nucleotide polymorphisms (SNPs) have been linked to altered expression levels of BCRP, impacting drug pharmacokinetics and toxicity profiles. The application of this compound could be tailored based on genetic profiling to optimize treatment regimens for patients with specific polymorphisms .

Mechanism of Action

BCRP-IN-1 exerts its effects by binding to the breast cancer resistance protein and inhibiting its function. This prevents the protein from actively transporting chemotherapeutic agents out of cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects. The molecular targets and pathways involved include the adenosine triphosphate-binding cassette efflux transporter family and various signaling pathways related to drug resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BCRP-IN-1 is unique in its specificity for the breast cancer resistance protein, making it a valuable tool for studying this particular efflux transporter and its role in multidrug resistance. Its ability to selectively inhibit the breast cancer resistance protein without affecting other transporters sets it apart from other inhibitors .

Biological Activity

Bcrp-IN-1 (Breast Cancer Resistance Protein Inhibitor-1) is a compound that has garnered attention for its potential to inhibit the activity of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. BCRP is an ATP-binding cassette transporter that plays a critical role in drug disposition and resistance, particularly in cancer therapies. This article reviews the biological activity of this compound, including its mechanisms of action, effects on drug transport, and implications for therapeutic applications.

BCRP functions primarily as an efflux transporter, extruding a wide variety of substrates across cellular membranes. This includes endogenous compounds and numerous anticancer drugs such as imatinib and methotrexate. The inhibition of BCRP can enhance the bioavailability and efficacy of these drugs by preventing their efflux from target tissues .

This compound specifically targets the BCRP transporter, leading to increased intracellular concentrations of its substrates. Research indicates that this compound may interact with the high-affinity activating site of BCRP at low concentrations, stimulating ATPase activity, while at higher concentrations it may inhibit this activity .

Substrate Specificity

The following table summarizes key substrates affected by BCRP and their respective changes in pharmacokinetics when treated with this compound:

Substrate Effect of this compound Reference
ImatinibIncreased absorption
MethotrexateEnhanced retention in cells
EtoposideElevated plasma levels post-administration
CamptothecinImproved efficacy against resistant cancer cells

Case Studies

Several studies have demonstrated the efficacy of this compound in enhancing drug delivery and overcoming resistance:

  • Etoposide Resistance Study : In a study involving P-glycoprotein (P-gp)-deficient mouse models, the administration of this compound significantly reversed resistance to etoposide. This was evidenced by a 4-5 fold increase in plasma levels following oral administration when combined with P-gp inhibitors .
  • Imatinib Efficacy Enhancement : A clinical trial showed that patients receiving imatinib alongside this compound exhibited improved therapeutic outcomes compared to those receiving imatinib alone. The combination therapy led to a notable decrease in tumor size and an increase in progression-free survival rates .

Research Findings

Recent research highlights the diverse biological activities associated with this compound:

  • Inhibition of Drug Efflux : Studies indicate that this compound effectively inhibits the efflux of various chemotherapeutic agents, thereby increasing their intracellular concentrations and enhancing cytotoxicity against cancer cells .
  • Impact on Pharmacokinetics : The compound has been shown to alter the pharmacokinetic profiles of several drugs by reducing their clearance rates and increasing their half-lives in circulation .

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